molecular formula C7H11N3 B13102277 N,5,6-Trimethylpyrimidin-4-amine

N,5,6-Trimethylpyrimidin-4-amine

Cat. No.: B13102277
M. Wt: 137.18 g/mol
InChI Key: DPALXMARPIMVEJ-UHFFFAOYSA-N
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Description

N,5,6-Trimethylpyrimidin-4-amine (CAS 52698-58-5) is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol . It is part of the pyrimidine family, a class of heterocyclic compounds that serve as critical building blocks in medicinal chemistry and drug discovery. Pyrimidine scaffolds are extensively investigated for their ability to interact with biological targets, particularly in the development of microtubule targeting agents (MTAs) . These compounds can inhibit cell proliferation by disrupting tubulin dynamics, making them valuable tools for studying cancer and drug resistance mechanisms . Researchers value this trimethylpyrimidin-amine structure for its potential as a core scaffold. It can be used to develop novel therapeutic candidates aimed at overcoming clinical challenges such as P-glycoprotein mediated multidrug resistance . This product is intended for research purposes only and is not intended for human or animal use.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

N,5,6-trimethylpyrimidin-4-amine

InChI

InChI=1S/C7H11N3/c1-5-6(2)9-4-10-7(5)8-3/h4H,1-3H3,(H,8,9,10)

InChI Key

DPALXMARPIMVEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1NC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5,6-Trimethylpyrimidin-4-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4,6-trimethylpyrimidine with ammonia or an amine source can yield the desired compound. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

N,5,6-Trimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, alkoxides, or amines.

Major Products Formed

Scientific Research Applications

N,5,6-Trimethylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active pyrimidine derivatives.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N,5,6-Trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrimidin-4-amine Derivatives

Substituent Variations and Physicochemical Properties

The biological and chemical properties of pyrimidin-4-amine derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N,5,6-Trimethylpyrimidin-4-amine 2-CH₃, 5-CH₃, 6-CH₃, 4-NH₂ C₇H₁₁N₃ 137.18 (calculated) Hypothesized intermediate; limited direct data
Crimidine (2-Chloro-N,N,6-trimethylpyrimidin-4-amine) 2-Cl, 4-N(CH₃)₂, 6-CH₃ C₇H₁₀ClN₃ 171.63 Rodenticide (antivitamin B₆ antagonist); convulsant
2-Hydrazinyl-N,N,6-trimethylpyrimidin-4-amine 2-NHNH₂, 4-N(CH₃)₂, 6-CH₃ C₇H₁₂N₆ 180.21 (calculated) Reactive hydrazine group; potential synthetic intermediate
6-Methyl-N-phenylpyrimidin-4-amine (UK pyr 4) 6-CH₃, 4-NHPh C₁₁H₁₁N₃ 185.23 Anti-tuberculosis candidate (MIC = 32 µg/mL)
N4,N6-Dimethyl-N4,N6-diphenylpyrimidine-4,5,6-triamine 4-N(CH₃)Ph, 5-NH₂, 6-N(CH₃)Ph C₂₀H₂₁N₅ 331.42 Intermediate for bioactive molecules
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine 4-NH(CH₂CH=CH₂), 6-(4-aminopiperidinyl) C₁₂H₁₉N₅ 233.31 Pharmaceutical/agrochemical building block

Electronic and Steric Effects

  • Chlorine vs. Methyl Substituents : Crimidine’s chlorine atom (electron-withdrawing) increases reactivity compared to methyl groups (electron-donating) in this compound, altering toxicity profiles .
  • Hydrazine vs.
  • Bulkier Substituents : Compounds like N-(4-Methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine () show that aromatic substituents enhance steric hindrance, affecting binding kinetics and solubility .

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